2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with 1-chloro-2,3-epoxypropane under basic conditions. This reaction leads to the formation of the desired triazolopyrimidine compound .
Another method involves the use of a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives. This method utilizes mild acidic conditions to direct the regioselectivity towards the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its biological activity.
Cyclization Reactions: The triazolopyrimidine scaffold can be further functionalized through cyclization reactions to create more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of antiviral, antibacterial, antifungal, and anticancer agents.
Biological Research: It serves as a tool for studying various biological pathways and molecular targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including proteases and kinases, by binding to their active sites and blocking their activity . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include:
1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
1,2,4-triazolo[1,5-a]pyridine: Another triazolopyrimidine derivative with potential medicinal applications.
Pyrazolo[1,5-a]pyrimidine: A structurally related compound with diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological activities .
Properties
IUPAC Name |
2-amino-5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5O/c7-2-3-1-4(13)12-6(9-3)10-5(8)11-12/h1H,2H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCINVQOGMZLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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